N-(2-morpholino-2-(p-tolyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Physicochemical_properties Drug-likeness Computational_chemistry

N-(2-Morpholino-2-(p-tolyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide (CAS 1210376-09-2) is a synthetic small molecule (MF: C25H32N2O3; MW: 408.54 g/mol) that embeds a morpholinoethyl-p-tolyl backbone within a 4-phenyltetrahydro-2H-pyran-4-carboxamide scaffold. The compound has not been characterized in peer-reviewed pharmacology or medicinal chemistry journals.

Molecular Formula C25H32N2O3
Molecular Weight 408.542
CAS No. 1210376-09-2
Cat. No. B2391707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-morpholino-2-(p-tolyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
CAS1210376-09-2
Molecular FormulaC25H32N2O3
Molecular Weight408.542
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)N4CCOCC4
InChIInChI=1S/C25H32N2O3/c1-20-7-9-21(10-8-20)23(27-13-17-30-18-14-27)19-26-24(28)25(11-15-29-16-12-25)22-5-3-2-4-6-22/h2-10,23H,11-19H2,1H3,(H,26,28)
InChIKeyCZVKLCIXWVYSAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Morpholino-2-(p-tolyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide (CAS 1210376-09-2): Chemical Identity and Structural Context


N-(2-Morpholino-2-(p-tolyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide (CAS 1210376-09-2) is a synthetic small molecule (MF: C25H32N2O3; MW: 408.54 g/mol) that embeds a morpholinoethyl-p-tolyl backbone within a 4-phenyltetrahydro-2H-pyran-4-carboxamide scaffold . The compound has not been characterized in peer-reviewed pharmacology or medicinal chemistry journals. Its structural motifs—a tetrahydropyran (THP) ring, a phenyl group at the THP 4-position, a morpholine ring, and a p-tolyl substituent—overlap with those described in patent class WO2004002491 (morpholine and tetrahydropyran derivatives as cathepsin S inhibitors), but no biological activity data for CAS 1210376-09-2 itself have been disclosed in any public database or literature source as of the search date [1]. Consequently, the compound's baseline profile is defined entirely by its chemical structure and its membership in the broader class of tetrahydropyran-carboxamide derivatives that have been explored as cysteine protease inhibitors.

1
Scaffold exploration
Structurally enabled starting point for cathepsin S inhibitor design, with morpholino-p-tolyl and 4-phenyl-THP motifs co-integrated.
2
3D-enriched screening library candidate
Fraction sp³ ≈ 0.48 supports diversity-oriented collections targeting non-planar chemotypes.
3
Chemical probe development
Morpholine handle may enable derivatization for activity-based protein profiling of cysteine proteases.

Why N-(2-Morpholino-2-(p-tolyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide Cannot Be Replaced by Simpler In-Class Analogs


Generic substitution among tetrahydropyran-4-carboxamides or morpholinoethyl-tolyl derivatives fails because the target compound incorporates both pharmacophoric elements simultaneously: the 2-morpholino-2-(p-tolyl)ethylamine linker and the 4-phenyltetrahydro-2H-pyran-4-carboxamide cap. Closely related analogs—such as N-(2-morpholino-2-(p-tolyl)ethyl)cyclohexanecarboxamide (CAS 899744-83-3), N-(2-morpholino-2-(p-tolyl)ethyl)thiophene-2-carboxamide, and 5-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide (CAS 899975-43-0)—share the identical morpholino-p-tolyl-ethylamine core but pair it with distinct carboxylic acid partners (cyclohexyl, thiophenyl, or furanyl). The target compound’s 4-phenyl-THP-carboxamide moiety introduces a conformationally semi-rigid, oxygen-containing six-membered ring with a directly attached phenyl group, features absent in the cyclohexane, thiophene, or furan congeners . Conversely, other 4-phenyltetrahydro-2H-pyran-4-carboxamide derivatives described in patent class WO2004002491 substitute the morpholino-p-tolyl-ethylamine segment with alternative amine moieties [1]. Because both the N-terminal amine and the C-terminal carboxamide modules jointly determine target engagement, potency, selectivity, and physicochemical properties, any single-module substitution is predicted to alter the compound’s pharmacological profile; without head-to-head data, however, the magnitude and direction of such changes remain unquantified.

This Compound
Near Analogs (CAS 899744-83-3, 899975-43-0)
Core motif
Morpholino-p-tolyl-ethylamine + 4-phenyl-THP-carboxamide (conformationally semi-rigid, oxygen-containing ring)
Analog divergence
Same morpholino-p-tolyl-ethylamine core but paired with cyclohexane, thiophene, or furan carboxamide caps.
Pharmacophoric integrity
Both N-terminal amine and C-terminal cap jointly determine target engagement; neither module is independently sufficient.
Substitution outcome
Single-module substitution may shift pharmacological profile; magnitude and direction remain unquantified without head-to-head data.

Quantitative Differentiation Evidence for N-(2-Morpholino-2-(p-tolyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide


Computational Physicochemical Profiling Versus the Cyclohexanecarboxamide Analog (CAS 899744-83-3)

A computational comparison of key drug-like physicochemical parameters between the target compound and its closest commercially cataloged analog—N-(2-morpholino-2-(p-tolyl)ethyl)cyclohexanecarboxamide (CAS 899744-83-3)—reveals differentiating features. The 4-phenyltetrahydro-2H-pyran ring in the target compound introduces an oxygen heteroatom and a pendant phenyl substituent, increasing molecular weight (408.5 vs. ~358.5 Da), hydrogen-bond acceptor count (4 vs. 3), and topological polar surface area (estimated ~62 vs. ~42 Ų) relative to the cyclohexane analog . These differences are consistent with altered membrane permeability and solubility profiles, though no experimental logP or logD data are publicly available for either compound.

Physicochemical profile
Class-level inference
ΔMW ≈ +50 Da; ΔHBA = +1 vs. cyclohexane analog
May influence membrane permeability and solubility in cell-based assays.
No experimental logP/logD available; values estimated from molecular formulas.
Physicochemical_properties Drug-likeness Computational_chemistry

Structural Scaffold Divergence: 4-Phenyl-THP vs. Furan/Thiophene Heterocycles

The target compound's 4-phenyltetrahydro-2H-pyran-4-carboxamide group presents a saturated six-membered oxygen heterocycle with a quaternary carbon bearing a phenyl ring. In contrast, the furan-2-carboxamide analog (CAS 899975-43-0) and the thiophene-2-carboxamide analog contain flat, aromatic five-membered heterocycles. The tetrahydropyran ring is non-aromatic and conformationally flexible, capable of adopting chair conformations, whereas furan and thiophene are planar and aromatic . SAR studies on cathepsin S inhibitors (WO2004002491) indicate that the nature of the carboxamide capping group significantly modulates inhibitory potency, with tetrahydropyran-containing scaffolds frequently providing superior complementarity to the S2/S3 subsites of the enzyme relative to smaller or more rigid capping groups [1].

Scaffold geometry
Class-level inference
Saturated 6-membered THP ring (non-planar) vs. flat aromatic 5-membered heterocycles
Three-dimensional shape may affect target protein binding; flat analogs may not substitute if enzyme pocket requires tetrahedral geometry.
Derived from patent WO2004002491 SAR trends; no direct potency comparison.
Scaffold_diversity Conformational_analysis Medicinal_chemistry

Cathepsin S Inhibitor Class Membership: Evidence from Patent SAR Disclosure Limitations

Patent WO2004002491A8 explicitly claims morpholine and tetrahydropyran derivatives as cathepsin S inhibitors. Representative examples in the patent demonstrate that compounds containing both a morpholine ring and a tetrahydropyran carboxamide moiety achieve cathepsin S inhibition (no specific IC₅₀ for the target compound is disclosed). Importantly, the patent teaches that the 4-substituent on the tetrahydropyran ring and the substitution pattern on the N-linked amine both contribute to potency and selectivity [1]. Because CAS 1210376-09-2 contains a 4-phenyl substituent on the THP ring and a 2-morpholino-2-(p-tolyl)ethyl substituent on the carboxamide nitrogen—two features combinatorially explored in the patent's Markush structures—the compound plausibly falls within the patent's scope and may exhibit cathepsin S inhibitory activity, but this remains an untested inference.

Cathepsin S inhibitor class
Data to verify
Structurally complies with patented cathepsin S inhibitor pharmacophore (WO2004002491)
Scaffold membership suggests potential cathepsin S activity, but no confirmatory IC₅₀ data exist for this compound.
Untested inference; procurement should be based on scaffold exploration intent.
Cathepsin_S_inhibition Cysteine_protease Patent_SAR

Molecular Complexity and Fractional sp³ Character as Differentiators from Aromatic Congeners

The target compound contains a saturated tetrahydropyran ring (six sp³-hybridized carbon atoms) and a morpholine ring (four sp³ carbons), yielding an estimated fraction sp³ (Fsp³) of approximately 0.48, higher than purely aromatic carboxamide capping groups such as thiophene-2-carboxamide or furan-2-carboxamide. Higher Fsp³ values have been correlated in drug discovery campaigns with improved aqueous solubility, reduced promiscuity, and higher clinical success rates [1]. While this correlation is a class-level observation and does not substitute for measured data, it provides a rational basis for preferring the target compound over flatter, more aromatic analogs in fragment-based or phenotypic screening libraries where three-dimensionality is sought.

Fraction sp³ (Fsp³)
Class-level inference
Fsp³ ≈ 0.48 (higher than planar aromatic analogs)
Higher three-dimensionality may reduce non-specific binding and improve solubility in screening.
Correlation from medicinal chemistry literature; no experimental promiscuity data.
Molecular_complexity Fraction_sp3 Lead-likeness

Application Scenarios for N-(2-Morpholino-2-(p-tolyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide Based on Structural Evidence


Scaffold-Hopping Starting Point for Cathepsin S Inhibitor Optimization Programs

Organizations pursuing novel cathepsin S inhibitors may use the compound as a structurally enabled starting point for scaffold-hopping campaigns. The combination of a morpholino-p-tolyl-ethylamine linker with a 4-phenyl-THP-carboxamide cap is not represented in the exemplified compounds of WO2004002491, offering a distinct chemotype for exploration. Medicinal chemistry teams can synthesize focused libraries around this core to probe S2/S3 pocket tolerance and establish structure-activity relationships [1].

Fragment Elaboration for Three-Dimensional Screening Collections

The compound's high fractional sp³ character (~0.48) makes it suitable for inclusion in diversity-oriented or 3D-enriched screening libraries. Its saturated tetrahydropyran and morpholine rings provide conformational complexity that is underrepresented in traditional planar aromatic screening decks. Procurement for high-throughput or fragment-based screening may yield hit series with improved developability profiles compared to flatter, more aromatic analogs [2].

Reference Compound for LC-MS/MS Method Development and Metabolite Identification Studies

Given its distinct molecular weight (408.5 Da) and the presence of multiple oxygen and nitrogen atoms, the compound can serve as a non-radiolabeled reference standard for developing LC-MS/MS bioanalytical methods. Its fragmentation pattern, dominated by cleavage at the amide bond and morpholine ring, provides characteristic product ions useful for multiple reaction monitoring (MRM) method setup in preclinical metabolism studies [1].

Chemical Probe for Cysteine Protease Profiling in Chemical Biology

Based on patent WO2004002491 class membership, the compound may be evaluated as a putative cysteine protease probe. Researchers employing activity-based protein profiling (ABPP) or competitive labeling approaches can test the compound against a panel of cysteine cathepsins (B, K, L, S, V) to determine selectivity. Its morpholine moiety provides a potential handle for subsequent derivatization into an activity-based probe through N-alkylation or conjugation chemistry [1].

Application
Selection Property
Validation Focus
Cathepsin S inhibitor scaffold-hopping
Dual pharmacophoric elements (morpholino-p-tolyl + 4-phenyl-THP)
S2/S3 pocket tolerance and SAR establishment
Three-dimensional screening library enrichment
Fraction sp³ ≈ 0.48; saturated ring content
Developability profile vs. planar aromatic controls
LC-MS/MS method development reference
Distinct MW (408.5 Da) and fragmentation pattern
MRM transition setup and metabolite identification
Cysteine protease chemical probe evaluation
Morpholine handle for derivatization; patent class membership
Activity-based protein profiling selectivity across cathepsin panel
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